N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide
Overview
Description
N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide (NIPMB) is an organic compound that is used in numerous scientific research applications. It is a versatile molecule that can be used to synthesize various other compounds, and it is also useful in biochemical and physiological studies.
Scientific Research Applications
Dopamine Receptor Affinity
One significant application of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide derivatives is their potential as dopamine receptor ligands. Leopoldo et al. (2002) explored benzamide derivatives, identifying several high-affinity D(3) ligands with selective over D(2), D(4), 5-HT(1A), and alpha(1) receptors. These compounds, including N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3-methoxybenzamide, showed promise for positron emission tomography (PET) due to their affinity values and lipophilicity properties (Leopoldo et al., 2002).
Analgesic and Anti-inflammatory Properties
Okunrobo and Usifoh (2006) reported on derivatives of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide with notable analgesic and anti-inflammatory activities. Their study highlighted 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)propyl-2-isopropyl carboxamide and its significant inhibition of inflammation and pain in animal models (Okunrobo & Usifoh, 2006).
Tocolytic Activity
In a 2009 study, Okunrobo and Omonkhelin synthesized a compound closely related to N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide, which demonstrated significant tocolytic activity. This compound inhibited contractions of the uterine smooth muscle, suggesting a potential application in managing preterm labor (Okunrobo O. Lucky & Owolabi J. Omonkhelin, 2009).
Tyrosine Kinase Inhibition in Chronic Myelogenous Leukemia
Gong et al. (2010) investigated the metabolism of a derivative of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide in chronic myelogenous leukemia (CML) patients. The compound, Flumatinib, is a tyrosine kinase inhibitor and was found to undergo metabolic processes such as N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis in humans (Gong et al., 2010).
Luminescent Properties and Photo-Induced Electron Transfer
Gan et al. (2003) synthesized novel piperazine substituted naphthalimide compounds, including derivatives of N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide. These compounds exhibited luminescent properties and photo-induced electron transfer, indicating potential applications in photodynamic therapy or as fluorescent probes (Gan et al., 2003).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been known to interact with various targets, includingGM1 gangliosides present on the surface of intestinal epithelial cells .
Mode of Action
For instance, the B subunit pentameric ring of some compounds directs the A subunit to its target by binding to the GM1 gangliosides .
Biochemical Pathways
For example, some piperazine derivatives have shown anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
Pharmacokinetics
For instance, some piperazine derivatives have been evaluated for their anti-tubercular activity, and their IC50 values were found to range from 1.35 to 2.18 μM .
Result of Action
Related compounds have shown significant activity against mycobacterium tuberculosis h37ra, indicating potential antimicrobial effects .
properties
IUPAC Name |
3-methyl-4-piperazin-1-yl-N-propan-2-ylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-11(2)17-15(19)13-4-5-14(12(3)10-13)18-8-6-16-7-9-18/h4-5,10-11,16H,6-9H2,1-3H3,(H,17,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHOXSXRNTBBFSN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC(C)C)N2CCNCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Isopropyl-3-methyl-4-(piperazin-1-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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